molecular formula C20H20F3N3OS B8486828 Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-

Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-

Cat. No. B8486828
M. Wt: 407.5 g/mol
InChI Key: FNDNSHARJHHPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-

Molecular Formula

C20H20F3N3OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C20H20F3N3OS/c1-27-18-5-3-2-4-17(18)26-8-6-25(7-9-26)13-15-11-16-19(28-15)10-14(12-24-16)20(21,22)23/h2-5,10-12H,6-9,13H2,1H3

InChI Key

FNDNSHARJHHPAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(S3)C=C(C=N4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CS(=O)(=O)OCc1cc2ncc(C(F)(F)F)cc2s1
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

The solution from Example 25C (2 mL) and 1-(2-methoxyphenyl)piperazine (192 mg) were processed as described in Example 25D to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 3.11 (4H, t, J=4.8 Hz), 3.45 (4H, J=4.8 Hz), 4.19 (s, 3H), 4.30 (s, 2H), 6.90 (4H, m), 7.80 (1H, s), 8.63 (1H, m), 9.20 (1H, m). MS (DCI/NH3) m/z 408.2 (M+H)+. Anal. Calcd for C20H20N3F3OS: C, 58.96; H, 4.95; N, 10.31. Found: C, 58.98; H, 4.95; N, 10.53.
Name
solution
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2 mL
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reactant
Reaction Step One
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192 mg
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